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molecular formula C8H8BrNO B8611277 3-(5-bromopyridin-3-yl)prop-2-en-1-ol

3-(5-bromopyridin-3-yl)prop-2-en-1-ol

Cat. No. B8611277
M. Wt: 214.06 g/mol
InChI Key: OYPRXMBFEZBYQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05191084

Procedure details

A solution of diisobutylaluminum hydride (DIBAL-H, 8.02 mls, 1.54M in toluene) in ether (50 mls) is cooled to -78° C. under N2. A solution of 3-(5-bromo-3-pyridinyl)-2-propenoic acid ethyl ester [see Nishikawa, Y., et al.(1989) J. Med. Chem. 32, 583-593] (1.54 gms, 6.00 mmol) in ether (50 mls) is added. After one hour the dry ice/acetone bath is removed and the mixture is diluted with methylene chloride, dried over Na2SO4, evaporated and chromatographed (1:1 ethyl acetate:hexane followed by 2:1 ethyl acetate:hexane) to yield 1.08 gms of an oil (84%). 1H NMR (DMSO, 300 MHz) δ8.60 (s, 1H), 8.50 (s, 1H), 8.15 (s, 1H), 6.60 (m, 2H), 5.00 (s, 1), and 4.10 (d, J=3.8 Hz, 2H).
Quantity
8.02 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
3-(5-bromo-3-pyridinyl)-2-propenoic acid ethyl ester
Quantity
1.54 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Yield
84%

Identifiers

REACTION_CXSMILES
[H-].C([Al+]CC(C)C)C(C)C.C([O:13][C:14](=O)[CH:15]=[CH:16][C:17]1[CH:18]=[N:19][CH:20]=[C:21]([Br:23])[CH:22]=1)C>CCOCC>[Br:23][C:21]1[CH:22]=[C:17]([CH:16]=[CH:15][CH2:14][OH:13])[CH:18]=[N:19][CH:20]=1 |f:0.1|

Inputs

Step One
Name
Quantity
8.02 mL
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
3-(5-bromo-3-pyridinyl)-2-propenoic acid ethyl ester
Quantity
1.54 g
Type
reactant
Smiles
C(C)OC(C=CC=1C=NC=C(C1)Br)=O
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After one hour the dry ice/acetone bath is removed
Duration
1 h
ADDITION
Type
ADDITION
Details
the mixture is diluted with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
chromatographed (1:1 ethyl acetate:hexane followed by 2:1 ethyl acetate:hexane)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=NC1)C=CCO
Measurements
Type Value Analysis
AMOUNT: MASS 1.08 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 84.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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